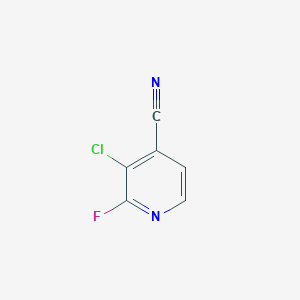
3-Chloro-2-fluoroisonicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-2-fluoroisonicotinonitrile is an organic compound with the molecular formula C6H2ClFN2. It is a derivative of isonicotinonitrile, where the hydrogen atoms at positions 3 and 2 of the pyridine ring are replaced by chlorine and fluorine atoms, respectively.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-fluoroisonicotinonitrile can be achieved through several methods. One common approach involves the halogenation of isonicotinonitrile. For instance, the reaction of isonicotinonitrile with chlorine and fluorine sources under controlled conditions can yield the desired product. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete halogenation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the product. The use of environmentally benign reagents and conditions is also a key consideration in industrial synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-2-fluoroisonicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiols, and other nucleophiles. Reactions are typically carried out in polar solvents at moderate temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isonicotinonitrile derivatives, while coupling reactions can produce biaryl compounds .
Applications De Recherche Scientifique
3-Chloro-2-fluoroisonicotinonitrile has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: The compound is utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Research: It serves as a tool for studying the interactions between small molecules and biological targets, aiding in the discovery of new drugs and therapies.
Mécanisme D'action
The mechanism of action of 3-Chloro-2-fluoroisonicotinonitrile involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may bind to enzyme active sites or receptor binding pockets, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound being synthesized .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-3-fluoroisonicotinonitrile
- 2-Chloro-3-fluoro-4-pyridinecarbonitrile
- 2-Chloro-3-fluoropyridine-4-carbonitrile
Uniqueness
3-Chloro-2-fluoroisonicotinonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where precise molecular interactions are required .
Propriétés
Formule moléculaire |
C6H2ClFN2 |
|---|---|
Poids moléculaire |
156.54 g/mol |
Nom IUPAC |
3-chloro-2-fluoropyridine-4-carbonitrile |
InChI |
InChI=1S/C6H2ClFN2/c7-5-4(3-9)1-2-10-6(5)8/h1-2H |
Clé InChI |
DTZBIZWOQLPPIB-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C(=C1C#N)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


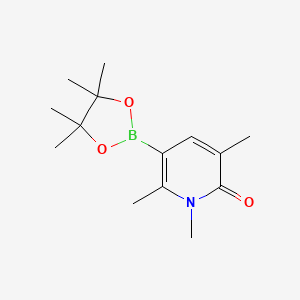
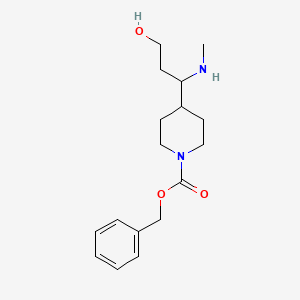
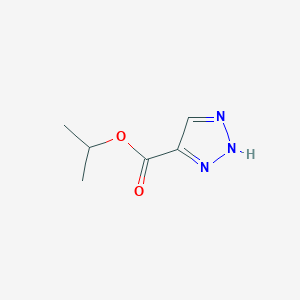
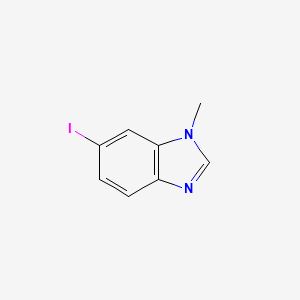

![3-(2-Carboxyethyl)-2-[2-[(3-ethyl-6-methoxy-5-methyl-3H-benzothiazol-2-ylidene)methyl]but-1-enyl]-6-methoxy-5-methylbenzothiazolium iodide](/img/structure/B13978780.png)
![(R)-4-((R)-4-benzyl-2-oxooxazolidin-3-yl)-3-((3,5-dichloro-4-fluoro-[1,1-biphenyl]-4-yl)methyl)-4-oxobutanal](/img/structure/B13978784.png)
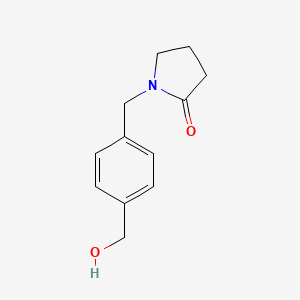
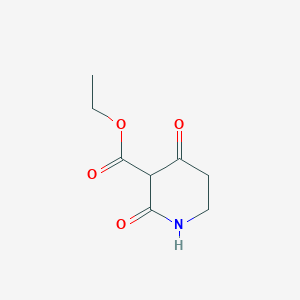


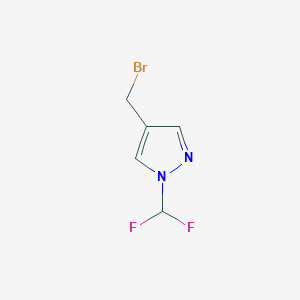
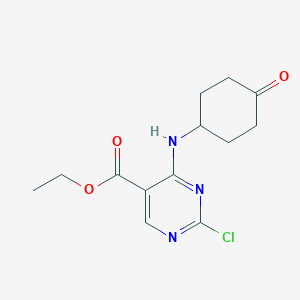
![6-Bromothieno[3,2-D]pyrimidin-2-amine](/img/structure/B13978816.png)
